5,6-Dibromonicotinic acid

Catalog No.
S669582
CAS No.
29241-64-3
M.F
C6H3Br2NO2
M. Wt
280.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dibromonicotinic acid

CAS Number

29241-64-3

Product Name

5,6-Dibromonicotinic acid

IUPAC Name

5,6-dibromopyridine-3-carboxylic acid

Molecular Formula

C6H3Br2NO2

Molecular Weight

280.9 g/mol

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)

InChI Key

ABBCIGFWDCOGEQ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)Br)C(=O)O

Canonical SMILES

C1=C(C=NC(=C1Br)Br)C(=O)O

5,6-Dibromonicotinic acid (CAS 29241-64-3) is a highly functionalized pyridine derivative featuring a carboxylic acid at the 3-position and two bromine atoms at the 5- and 6-positions. In industrial and pharmaceutical procurement, it is primarily sourced as a rigid, multi-handle scaffold for the synthesis of complex heterocycles, such as glucokinase regulatory protein disruptors and advanced agrochemicals [1]. The presence of two adjacent bromine atoms with differing electronic environments—specifically, the highly activated 6-position adjacent to the pyridine nitrogen—enables sequential, regioselective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This makes it a superior precursor compared to mono-halogenated or symmetrically di-halogenated pyridines when designing targeted molecular libraries.

Substituting 5,6-dibromonicotinic acid with generic alternatives like 5-bromonicotinic acid or symmetric 2,6-dibromopyridine fundamentally alters the synthetic pathway. Mono-brominated analogs lack the dual-functionalization capacity required for building sterically constrained bis-aryl or alkynyl-substituted systems. More importantly, attempting to use 5-bromo-6-chloronicotinic acid as a cheaper substitute alters the oxidative addition kinetics during palladium-catalyzed cross-coupling, often requiring harsher conditions or specialized ligands to activate the C-Cl bond compared to the more labile C-Br bond [2]. Furthermore, buyers must be acutely aware of the compound's unique processability constraints: standard activation with thionyl chloride (SOCl2) causes rapid halogen exchange at the 6-position, converting the dibromo scaffold into a mixed bromo-chloro impurity, necessitating strict procurement of non-halogenating coupling agents or carefully controlled oxalyl chloride protocols [1].

Processability Alert: Halogen Scrambling During Acid Chloride Activation

A critical procurement and processability factor for 5,6-dibromonicotinic acid is its vulnerability to halogen exchange at the highly activated 6-position. When the acid is refluxed with standard thionyl chloride (SOCl2) to form the acid chloride, concurrent displacement of the 6-bromine by chloride occurs, resulting almost entirely in the 5-bromo-6-chloro derivative [1]. Even milder activation using oxalyl chloride in dichloromethane at room temperature yields the desired 5,6-dibromonicotinoyl chloride but still produces observable 5-bromo-6-chloronicotinoyl chloride impurities[2].

Evidence DimensionHalogen retention during acid activation
Target Compound Data5,6-Dibromonicotinic acid + SOCl2 -> 5-bromo-6-chloro derivative (major product)
Comparator Or Baseline5,6-Dibromonicotinic acid + Oxalyl chloride -> 5,6-dibromo derivative (major) + minor chloro-impurity
Quantified DifferenceComplete vs. partial halogen scrambling depending on chlorinating agent severity
ConditionsRefluxing SOCl2 vs. Oxalyl chloride/DMF in DCM at room temperature

Buyers must factor in the cost of alternative coupling agents (e.g., HATU, EDC) or optimized oxalyl chloride protocols to prevent unintended halogen scrambling during synthesis.

Esterification Yield and Purity: Reagent Selection Impact

When converting 5,6-dibromonicotinic acid to its methyl ester for downstream applications or gas chromatography analysis, reagent selection drastically impacts yield and purity. Standard esterification using SOCl2 and methanol achieves approximately 80% conversion but is plagued by in-situ HCl-driven halogen replacement at the 6-position [1]. In contrast, using non-halogenating methods such as diazomethane provides a quantitative yield (>99%) of the pure methyl 5,6-dibromonicotinate without any side reactions or halogen exchange [1].

Evidence DimensionEsterification conversion and purity
Target Compound DataQuantitative yield (>99%) with zero halogen exchange (Diazomethane)
Comparator Or Baseline~80% conversion with significant 6-chloro impurities (SOCl2/MeOH)
Quantified Difference>19% yield improvement and elimination of mixed-halide impurities
ConditionsDiazomethane vs. SOCl2/MeOH esterification

Procurement teams scaling up esterification steps must avoid chloride-based reagents to maintain the integrity of the dibromo scaffold and ensure high-purity yields.

Regioselective Functionalization Advantage Over Symmetric Scaffolds

Unlike symmetric dihalopyridines such as 2,6-dibromopyridine, 5,6-dibromonicotinic acid offers distinct electronic differentiation between its two bromine atoms. The bromine at the 6-position is highly activated toward nucleophilic aromatic substitution (SNAr) and initial palladium-catalyzed cross-coupling due to its proximity to the electron-withdrawing pyridine nitrogen and the inductive effect of the 3-carboxylic acid [1]. This allows chemists to perform sequential, highly regioselective functionalizations—first at C6, then at C5—enabling the construction of complex, asymmetric bis-substituted heterocycles like glucokinase regulatory protein disruptors [1].

Evidence DimensionRegioselectivity in sequential coupling
Target Compound DataHigh regioselectivity (C6 reacts preferentially over C5)
Comparator Or Baseline2,6-Dibromopyridine (competing reactions at equivalent C2/C6 positions)
Quantified DifferenceEnables orthogonal functionalization without statistical mixtures
ConditionsSequential cross-coupling or SNAr conditions

Selecting this exact asymmetric scaffold reduces purification costs and improves overall yields when synthesizing complex, dual-functionalized pharmaceutical intermediates.

Synthesis of Glucokinase Regulatory Protein (GKRP) Disruptors

5,6-Dibromonicotinic acid is the optimal starting material for synthesizing bis-pyridinyl piperazine sulfonamides and related GKRP disruptors. Its dual bromine handles allow for sequential introduction of alkynyl or aryl groups, while the carboxylic acid can be converted to bis-trifluoromethylcarbinols, a critical pharmacophore for target binding[1].

Development of Asymmetric Bis-Substituted Pyridine Libraries

In medicinal chemistry, the distinct reactivity of the C5 and C6 bromines makes this compound ideal for generating libraries of asymmetric pyridine derivatives. The C6 position can be selectively modified via SNAr with amines or alkoxides, leaving the C5 bromine intact for subsequent Suzuki or Sonogashira cross-coupling [1].

Halogen-Preserved Peptide Coupling and Amidation

When utilizing non-halogenating coupling agents (e.g., HATU, EDC/HOBt), the carboxylic acid can be directly coupled to complex amines or piperazines without risking the halogen scrambling observed with thionyl chloride, preserving the dibromo scaffold for late-stage functionalization [2].

XLogP3

2.1

Wikipedia

5,6-Dibromonicotinic acid

Dates

Last modified: 08-15-2023

Explore Compound Types